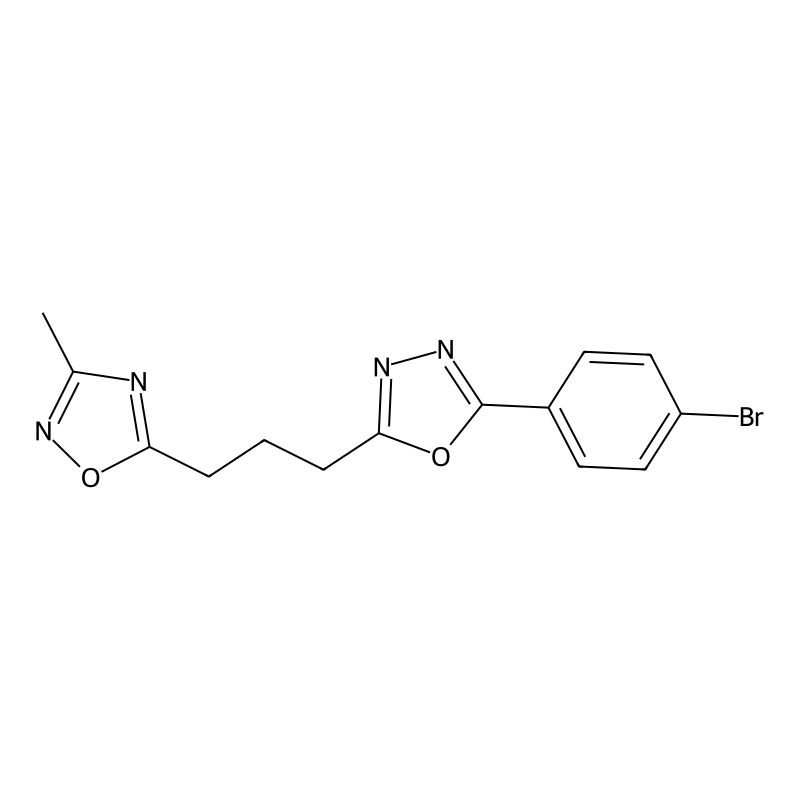

2-(4-Bromophenyl)-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,3,4-oxadiazole

Catalog No.

S7453596

CAS No.

M.F

C14H13BrN4O2

M. Wt

349.18 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

2-(4-Bromophenyl)-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,3,4-oxadiazole

IUPAC Name

2-(4-bromophenyl)-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,3,4-oxadiazole

Molecular Formula

C14H13BrN4O2

Molecular Weight

349.18 g/mol

InChI

InChI=1S/C14H13BrN4O2/c1-9-16-12(21-19-9)3-2-4-13-17-18-14(20-13)10-5-7-11(15)8-6-10/h5-8H,2-4H2,1H3

InChI Key

AXWASAQNVZYTIL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CCCC2=NN=C(O2)C3=CC=C(C=C3)Br

2-(4-Bromophenyl)-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,3,4-oxadiazole (abbreviated as PBDT) is a benzoxadiazole derivative compound that belongs to the class of heterocyclic compounds. It is a synthetic molecule that has been developed for various scientific applications due to its unique properties and potential benefits.

PBDT was first developed by Noriaki Ono and his team at the Tokyo Institute of Technology in 2004, and since then, its properties and use have been studied by many scientific research groups worldwide.

PBDT was first developed by Noriaki Ono and his team at the Tokyo Institute of Technology in 2004, and since then, its properties and use have been studied by many scientific research groups worldwide.

PBDT is an off-white powder with a molecular formula of C16H16BrN5O2 and a molecular weight of 394.25 g/mol. It is insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and chloroform. It has a melting point of 229-231°C and a boiling point of 573.8°C at 760 mmHg.

The compound contains bromine and nitrogen atoms, which make it a good candidate for a wide range of chemical reactions. Its unique structure makes it interesting for various applications, such as in optoelectronics, biomedicine, and material science.

The compound contains bromine and nitrogen atoms, which make it a good candidate for a wide range of chemical reactions. Its unique structure makes it interesting for various applications, such as in optoelectronics, biomedicine, and material science.

There have been several methods developed to synthesize PBDT, which involve the use of different reagents and conditions. The most commonly used method involves the reaction of 4-bromobenzaldehyde, 2-nitropropane, and 3-methyl-5-amino-1,2,4-oxadiazole in the presence of potassium carbonate.

The synthesis of PBDT has been characterized using various techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These techniques help to provide valuable information about the purity, structure, and properties of the compound.

The synthesis of PBDT has been characterized using various techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These techniques help to provide valuable information about the purity, structure, and properties of the compound.

are important in determining the purity and concentration of PBDT, which is crucial for its use in scientific experiments. Some of the most commonly used analytical methods include high-performance liquid chromatography (HPLC), UV-visible spectroscopy, and fluorescence spectroscopy.

These methods can be used to monitor the synthesis of PBDT, ensure the quality of the compound, and determine its stability and degradation over time.

These methods can be used to monitor the synthesis of PBDT, ensure the quality of the compound, and determine its stability and degradation over time.

PBDT has shown potential biological properties, such as anti-inflammatory, antimicrobial, and anticancer activity. Its ability to inhibit the growth of cancer cells has been investigated in several studies, and it has shown promise as a potential therapeutic agent for the treatment of various types of cancer.

Studies have been conducted to evaluate the toxicity and safety of PBDT in scientific experiments. It has been found to have low toxicity and does not show any significant adverse effects on living cells or animals at lower concentrations.

However, further research is needed to explore its potential toxicity at higher doses and over prolonged use.

However, further research is needed to explore its potential toxicity at higher doses and over prolonged use.

PBDT has been used in various scientific experiments due to its unique properties. It has demonstrated potential applications in the fields of optoelectronics, material science, and biomedicine.

In optoelectronics, PBDT has been used as a light-emitting material and has shown promising results in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). Its unique properties such as its high electron mobility, stability, and good film-forming ability make it attractive for these applications.

PBDT has also been used as a building block for the synthesis of various organic materials such as polymers, dendrimers, and nanoparticles. These materials find applications in fields such as sensing, drug delivery, and catalysis.

In biomedicine, PBDT has been studied for its potential applications in cancer therapy. It has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells and its low toxicity.

In optoelectronics, PBDT has been used as a light-emitting material and has shown promising results in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices (OPVs). Its unique properties such as its high electron mobility, stability, and good film-forming ability make it attractive for these applications.

PBDT has also been used as a building block for the synthesis of various organic materials such as polymers, dendrimers, and nanoparticles. These materials find applications in fields such as sensing, drug delivery, and catalysis.

In biomedicine, PBDT has been studied for its potential applications in cancer therapy. It has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells and its low toxicity.

Research on PBDT is ongoing, and its applications are being explored in diverse fields. Several studies have been conducted to investigate its properties, including its physical and chemical characteristics, biological properties, and potential applications.

The potential implications of PBDT are significant in various fields of research and industry. Its unique properties make it a candidate for the development of new materials and technologies, including OLEDs, biosensors, and drug delivery systems.

Its low toxicity and ability to inhibit the growth of cancer cells make it a promising candidate for the development of new anticancer drugs. Its potential applications in diverse fields, including biomedicine, material science, and optoelectronics, highlight its importance in scientific research and development.

Its low toxicity and ability to inhibit the growth of cancer cells make it a promising candidate for the development of new anticancer drugs. Its potential applications in diverse fields, including biomedicine, material science, and optoelectronics, highlight its importance in scientific research and development.

Although PBDT has several potential applications, some limitations need to be addressed, and further research is needed to explore its full potential. One limitation is its solubility, which affects its use in certain applications. Future work should focus on improving its solubility and investigating its behavior under different conditions.

Another limitation is its potential toxicity at higher doses and prolonged use. Future research should explore its toxicity in more detail and investigate ways to improve its safety profile.

Another limitation is its potential toxicity at higher doses and prolonged use. Future research should explore its toxicity in more detail and investigate ways to improve its safety profile.

The future directions for PBDT are vast and varied, and some important areas of research include:

1. Developing new methods to synthesize PBDT that are more efficient and cost-effective.

2. Improving its solubility and stability to enhance its applications in material science and biomedicine.

3. Investigating its interactions with living cells and exploring its potential as a therapeutic agent in cancer treatment.

4. Developing novel organic electronic devices such as flexible OLEDs, OPVs, and biosensors using PBDT.

5. Studying the potential of PBDT in catalysis and renewable energy applications.

The synthesis, properties, and potential applications of PBDT highlight its importance in scientific research and development. Further research is needed to fully understand its potential and limitations, but it is clear that it has significant implications in various fields of research and industry.

1. Developing new methods to synthesize PBDT that are more efficient and cost-effective.

2. Improving its solubility and stability to enhance its applications in material science and biomedicine.

3. Investigating its interactions with living cells and exploring its potential as a therapeutic agent in cancer treatment.

4. Developing novel organic electronic devices such as flexible OLEDs, OPVs, and biosensors using PBDT.

5. Studying the potential of PBDT in catalysis and renewable energy applications.

The synthesis, properties, and potential applications of PBDT highlight its importance in scientific research and development. Further research is needed to fully understand its potential and limitations, but it is clear that it has significant implications in various fields of research and industry.

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Exact Mass

348.02219 g/mol

Monoisotopic Mass

348.02219 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-27-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds